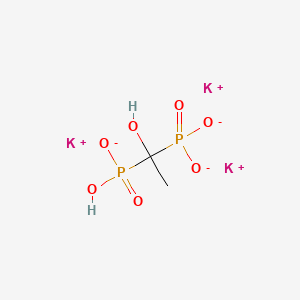
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine is a chemical compound known for its unique structure and properties. It is characterized by the presence of four chlorine atoms and a triazaphosphorine ring, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine typically involves the reaction of phosphorus trichloride with cyanogen chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide derivatives, while substitution can result in various functionalized triazaphosphorine compounds .
Applications De Recherche Scientifique
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
2,2’,4’-Trichloroacetophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2,4-Dichlorophenacyl chloride: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine stands out due to its unique triazaphosphorine ring structure and the presence of multiple chlorine atoms, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
26236-17-9 |
|---|---|
Formule moléculaire |
C2Cl4N3P |
Poids moléculaire |
238.8 g/mol |
Nom IUPAC |
2,2,4,6-tetrachloro-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C2Cl4N3P/c3-1-7-2(4)9-10(5,6)8-1 |
Clé InChI |
BTFHFFNLENSKQC-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NP(=N1)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)










![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
